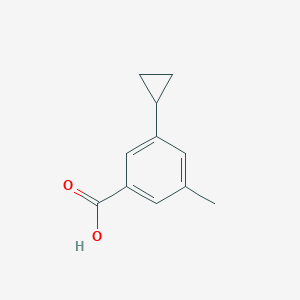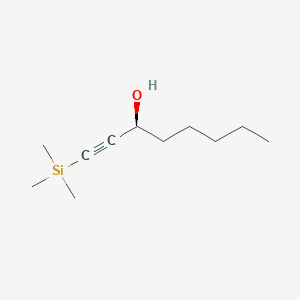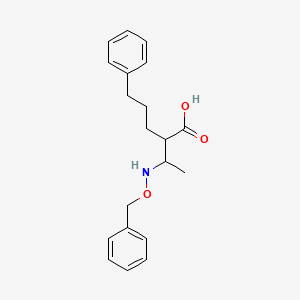
(R)-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a benzyloxyamino group, which is known for its reactivity and versatility in organic synthesis. The presence of both ® and (S) configurations in its structure adds to its complexity and potential for stereospecific interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity. The use of continuous flow processes also allows for scalability and sustainability in production.
Chemical Reactions Analysis
Types of Reactions
®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxyamino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the benzyloxyamino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxyamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxyamino group may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of stereospecific catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems. Its derivatives may also serve as probes for investigating biochemical pathways.
Medicine
In medicine, ®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid and its derivatives have potential applications as therapeutic agents. Their ability to interact with specific molecular targets can be harnessed for drug development.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity. The chiral centers in the compound contribute to its stereospecific binding to enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((S)-1-(Methoxyamino)ethyl)-5-phenylpentanoic acid
- ®-2-((S)-1-(Ethoxyamino)ethyl)-5-phenylpentanoic acid
- ®-2-((S)-1-(Propoxyamino)ethyl)-5-phenylpentanoic acid
Uniqueness
Compared to similar compounds, ®-2-((S)-1-(Benzyloxyamino)ethyl)-5-phenylpentanoic acid stands out due to the presence of the benzyloxyamino group, which offers unique reactivity and binding properties. The combination of ® and (S) configurations also adds to its distinctiveness, providing opportunities for stereospecific interactions in various applications.
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-phenyl-2-[1-(phenylmethoxyamino)ethyl]pentanoic acid |
InChI |
InChI=1S/C20H25NO3/c1-16(21-24-15-18-11-6-3-7-12-18)19(20(22)23)14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19,21H,8,13-15H2,1H3,(H,22,23) |
InChI Key |
NPGRLZKCYYGCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)O)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)

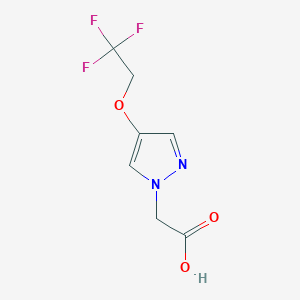
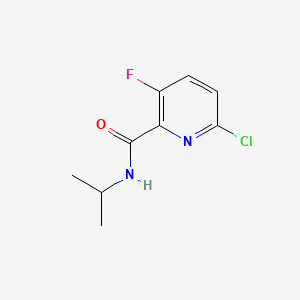
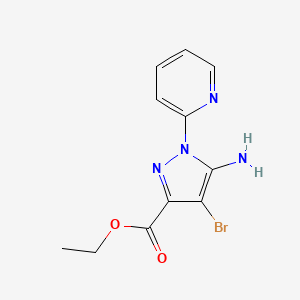

![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-4-methylpentanoic acid](/img/structure/B12068272.png)
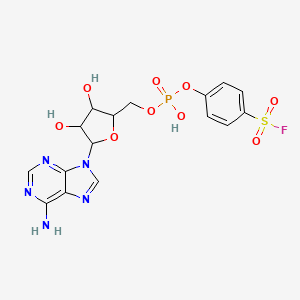
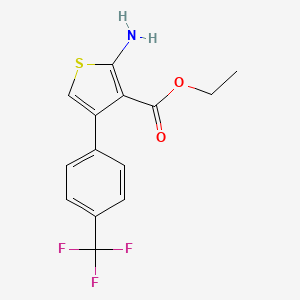
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12068276.png)
![Adenosine, N-[(2-methoxyphenyl)methyl]-](/img/structure/B12068283.png)
